molecular formula C5H11ClMg B6307891 2-Methylbutylmagnesium chloride, 0.5M THF CAS No. 32115-62-1

2-Methylbutylmagnesium chloride, 0.5M THF

Cat. No. B6307891
CAS RN: 32115-62-1
M. Wt: 130.90 g/mol
InChI Key: NNPTZOBZPKVEAE-UHFFFAOYSA-M
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Description

2-Methylbutylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of 2-Methylbutylmagnesium chloride is C5H11ClMg . It consists of a 2-methylbutyl group (C5H11) bonded to a magnesium atom, which is in turn bonded to a chlorine atom .


Physical And Chemical Properties Analysis

2-Methylbutylmagnesium chloride is a liquid at room temperature . It is highly reactive and sensitive to air and moisture . It is also incompatible with oxidizing agents and bases .

Mechanism of Action

Target of Action

2-Methylbutylmagnesium chloride, also known as MFCD17171291, is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are the electrophilic carbon atoms present in various organic compounds .

Mode of Action

The mode of action of 2-Methylbutylmagnesium chloride involves the nucleophilic attack on the electrophilic carbon atom of an organic compound . The magnesium atom in the Grignard reagent carries a partial negative charge and thus acts as a strong base and nucleophile . This allows it to attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 2-Methylbutylmagnesium chloride can vary depending on the specific organic compound it reacts with . In general, it is involved in the synthesis of a wide range of organic compounds, including alcohols, acids, and ketones .

Pharmacokinetics

As a Grignard reagent, 2-Methylbutylmagnesium chloride is typically used in laboratory settings for chemical synthesis It’s worth noting that Grignard reagents, including 2-Methylbutylmagnesium chloride, are known to react violently with water .

Result of Action

The result of the action of 2-Methylbutylmagnesium chloride is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used .

Action Environment

The action of 2-Methylbutylmagnesium chloride is highly sensitive to environmental factors . It is air and moisture sensitive, reacting violently with water . Therefore, it must be handled under an inert atmosphere and in anhydrous conditions . It is also incompatible with oxidizing agents and bases .

Safety and Hazards

2-Methylbutylmagnesium chloride is highly flammable and can release flammable gases when in contact with water . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

magnesium;2-methanidylbutane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPTZOBZPKVEAE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32115-62-1
Record name 32115-62-1
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